

## Ningetinib Tosylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ningetinib Tosylate |           |
| Cat. No.:            | B560534             | Get Quote |

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction

Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] As the tosylate salt form of ningetinib, it exhibits enhanced solubility and bioavailability.[2] This compound is under investigation for its therapeutic potential in various malignancies, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[2][3][4] This technical guide provides a comprehensive overview of Ningetinib Tosylate, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

## **Chemical Properties and Structure**

**Ningetinib Tosylate** is chemically known as N-(3-fluoro-4-((7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide p-toluenesulfonate.[5]



| Property          | Value                           |
|-------------------|---------------------------------|
| Molecular Formula | C38H37FN4O8S                    |
| Molecular Weight  | 728.8 g/mol [5]                 |
| CAS Number        | 1394820-77-9[5]                 |
| Synonyms          | CT-053-ptsa, CT-053 tosylate[5] |

#### **Mechanism of Action**

**Ningetinib Tosylate** functions as a multi-kinase inhibitor, targeting several RTKs implicated in tumor growth, angiogenesis, and metastasis.[3][5] Its primary targets include c-Met (hepatocyte growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (FLT3).[3][5]

By competitively binding to the ATP-binding pocket of these kinases, **Ningetinib Tosylate** inhibits their phosphorylation and subsequent activation of downstream signaling pathways.[2] This disruption of signaling cascades leads to the inhibition of cancer cell proliferation, survival, and invasion.[2][3] Notably, in FLT3-ITD positive AML cells, ningetinib has been shown to inhibit the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK.[3]





Click to download full resolution via product page

Mechanism of Action of Ningetinib Tosylate.

# Preclinical and Clinical Data In Vitro Efficacy

**Ningetinib Tosylate** has demonstrated potent inhibitory activity against its target kinases in various assays.



| Target/Assay                               | IC50 (nM) | Cell Line/Context      |
|--------------------------------------------|-----------|------------------------|
| c-Met                                      | 6.7       | Kinase Assay           |
| VEGFR2                                     | 1.9       | Kinase Assay           |
| AxI                                        | <1.0      | Kinase Assay           |
| HGF-stimulated HUVEC proliferation         | 8.6       | Cell-based Assay       |
| VEGF-stimulated microvascular angiogenesis | 6.3       | Rat Aortic Rings       |
| FLT3-ITD                                   | 1.64      | MV4-11 (AML cell line) |
| FLT3-ITD                                   | 3.56      | MOLM13 (AML cell line) |

Data sourced from MedChemExpress and a 2024 study on AML.[1][3]

#### **In Vivo Efficacy**

In a U87MG human glioblastoma xenograft model, oral administration of **Ningetinib Tosylate** at 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time and a 32% increase in life-span.[1] Furthermore, in mouse models of AML with FLT3-ITD and FLT3-ITD-F691L mutations, **Ningetinib Tosylate** showed superior anti-leukemia activity compared to the clinically used drugs gilteritinib and quizartinib, significantly prolonging the survival of the mice.[3]

#### **Clinical Trials**

**Ningetinib Tosylate** is being investigated in a Phase I/II clinical trial for the treatment of non-small cell lung cancer, liver cancer, and renal cancer.[2] A specific Phase Ib/II study (NCT03758287) is evaluating **Ningetinib Tosylate** in combination with gefitinib for patients with stage IIIB or IV NSCLC with EGFR mutation and T790M negative status who have progressed after EGFR TKI therapy.[4] Another clinical trial has investigated ningetinib in the context of acute myeloid leukemia with FLT3 mutations.[6]

## **Experimental Protocols**



#### **Synthesis of Ningetinib Tosylate**

A detailed, publicly available, step-by-step synthesis protocol for **Ningetinib Tosylate** is not readily found in the searched literature. However, based on patents for similar multi-kinase inhibitors like sorafenib tosylate, a general synthetic strategy can be inferred. The synthesis would likely involve the coupling of a substituted pyrazole-4-carboxamide derivative with a fluorinated aniline compound bearing the quinolinyl ether side chain. The final step would involve the formation of the tosylate salt by reacting the free base of ningetinib with p-toluenesulfonic acid in a suitable solvent.



Click to download full resolution via product page

General Synthetic Workflow for Ningetinib Tosylate.

#### **Cell Proliferation Assay (AML Cell Lines)**

This protocol is based on methodologies used for assessing the anti-proliferative effects of tyrosine kinase inhibitors on FLT3-ITD positive AML cell lines such as MV4-11 and MOLM13.[3]

- Cell Culture: Culture MV4-11 and MOLM13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10 $^4$  cells/well in 100  $\mu L$  of culture medium.
- Drug Treatment: Prepare serial dilutions of Ningetinib Tosylate in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C.



- Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

#### **Western Blot for Phospho-Protein Analysis**

This protocol is designed to assess the effect of **Ningetinib Tosylate** on the phosphorylation of FLT3, STAT5, AKT, and ERK in FLT3-ITD positive AML cells.[3]

- Cell Treatment: Seed MV4-11 or MOLM13 cells in 6-well plates and treat with varying concentrations of **Ningetinib Tosylate** for a specified time (e.g., 2-6 hours).
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FLT3, FLT3, phospho-STAT5, STAT5, phospho-AKT, AKT, phospho-ERK, and ERK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



#### Mouse Xenograft Model for AML

This protocol outlines the establishment of a mouse xenograft model to evaluate the in vivo efficacy of **Ningetinib Tosylate** against AML.[3]

- Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
- Cell Implantation: Inject FLT3-ITD positive AML cells (e.g., MOLM13) intravenously into the mice.
- Tumor Establishment: Monitor the mice for signs of leukemia engraftment.
- Drug Administration: Once the tumor is established, randomize the mice into treatment and control groups. Administer **Ningetinib Tosylate** orally at a predetermined dose and schedule. The control group receives the vehicle.
- Monitoring: Monitor tumor burden through methods such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells. Also, monitor the body weight and overall health of the mice.
- Efficacy Assessment: The primary endpoint is typically overall survival. The survival data can be analyzed using Kaplan-Meier curves and log-rank tests.

#### Conclusion

**Ningetinib Tosylate** is a promising multi-kinase inhibitor with potent activity against key drivers of cancer cell proliferation, survival, and angiogenesis. Its efficacy in preclinical models of AML, particularly in overcoming resistance to existing therapies, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in various cancer types. This guide provides a foundational resource for researchers and drug development professionals working with or interested in **Ningetinib Tosylate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug resistance in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. ningetinib My Cancer Genome [mycancergenome.org]
- To cite this document: BenchChem. [Ningetinib Tosylate: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560534#what-is-ningetinib-tosylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





